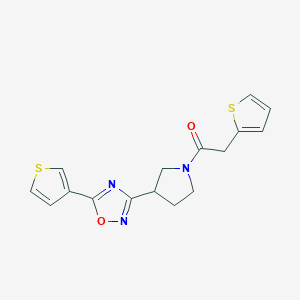

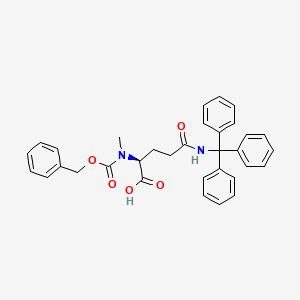

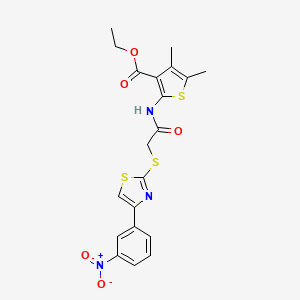

2-(噻吩-2-基)-1-(3-(5-(噻吩-3-基)-1,2,4-恶二唑-3-基)吡咯烷-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-(Thiophen-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone involves several steps, including polymerization and condensation reactions. In one study, a series of conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole were synthesized through chemical and electrochemical polymerization, indicating the potential for creating polymers with similar thiophene and pyrrole structures . Another research synthesized 2-(benzo[b]thiophene-3-yl)pyrroles, which shares the thiophene and pyrrole components with the compound of interest, through a direct synthesis from 3-acetylbenzo[b]thiophene oxime and acetylene . Additionally, a one-pot condensation method was used to create novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, which are structurally related to the oxadiazole ring in the compound of interest .

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest includes various functional groups and rings, such as thiophene, pyrrole, and oxadiazole. The presence of these rings suggests that the compound may exhibit conjugation and aromaticity, which can affect its electronic properties. The UV-visible absorption bands and the estimation of HOMO and LUMO energies for related compounds have been reported, which could be relevant for understanding the electronic structure of the compound . The IR and NMR spectroscopic methods have been used to confirm the structures of related compounds, which could also be applied to analyze the molecular structure of the target compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include polymerization, where the coupling of α-H of external thiophene rings occurs , and condensation reactions that lead to the formation of bicyclic systems with oxadiazole rings . These reactions are crucial for the formation of the desired molecular architecture and could be indicative of the types of reactions that the compound of interest might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, revealing that polymers with N-substituted benzene rings with electron-donating substituents showed higher electrical conductivity than those with electron-withdrawing substituents . This suggests that the substituents on the thiophene and pyrrole rings can significantly influence the electrical properties of the compound. Additionally, the polymers exhibited good thermal stability up to 400°C . The antimicrobial activity of a compound containing an oxadiazole ring was also evaluated, indicating that the cyclization into the oxadiazole nucleus could result in increased biological activity . These findings could be extrapolated to predict the properties of the compound of interest.

科学研究应用

合成和生物活性

像所讨论的这种包含噻吩和1,2,4-恶二唑部分的化合物已被合成并评估其生物活性。例如,已经记录了涉及噻吩衍生物的合成技术及其在产生具有显着抗菌和抗病毒活性的化合物中的应用。这些方法涉及复杂的合成路线,产生测试各种生物活性的化合物,包括抗菌和抗癌特性 (Salimon 等人,2011; Wardkhan 等人,2008)。

化学表征和应用

对二杂芳基噻吩噻吩衍生物及其合成用于化学表征的研究揭示了基于噻吩的化合物的多功能性。此类研究强调了创造具有所需物理或化学性质的材料的潜力,例如导电聚合物,它们在电子学和材料科学中具有应用 (Mabkhot 等人,2011; Pandule 等人,2014)。

新型合成路线和分子相互作用

用于创建具有复杂杂环结构的化合物的创新合成路线揭示了对噻吩和相关化合物的化学性质的探索深度。这些研究通常旨在了解分子相互作用以及如何利用这些相互作用来产生具有特定所需效应的化合物,例如诱导癌细胞凋亡或抑制 HIV 复制 (Zhang 等人,2005; Che 等人,2015)。

属性

IUPAC Name |

2-thiophen-2-yl-1-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c20-14(8-13-2-1-6-23-13)19-5-3-11(9-19)15-17-16(21-18-15)12-4-7-22-10-12/h1-2,4,6-7,10-11H,3,5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXVGNPSHQRDOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2542045.png)

![2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2542051.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542052.png)

![4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2542065.png)

![1-[2-(2-Methylpyrazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2542067.png)